(2-hydroxy-7-methylquinolin-3-yl)methyl 4-(tert-butyl)benzoate
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Description
Molecular Structure Analysis
The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . Advanced techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) are used to determine the three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
Analytical chemistry uses a variety of tools to investigate redox-active intermediates in chemical reactions .Mechanism of Action
Target of Action
The primary targets of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-(tert-butyl)benzoate
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for esters or benzylic compounds .
Mode of Action
It can be inferred from its structure that it may undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Given its potential to undergo reactions at the benzylic position , it may influence pathways involving benzylic compounds.
Pharmacokinetics
Its pharmacokinetic properties would likely be influenced by its chemical structure, particularly its ester group , which could affect its solubility and hence its absorption and distribution.
Result of Action
Its potential to undergo reactions at the benzylic position could result in the formation of new compounds, which could have various effects at the molecular and cellular level.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could influence the action, efficacy, and stability of this compound. For instance, its reactivity at the benzylic position could be affected by these factors.
properties
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-14-5-6-16-12-17(20(24)23-19(16)11-14)13-26-21(25)15-7-9-18(10-8-15)22(2,3)4/h5-12H,13H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGYPCHFUXJUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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